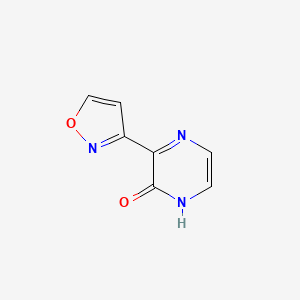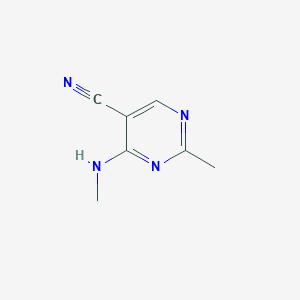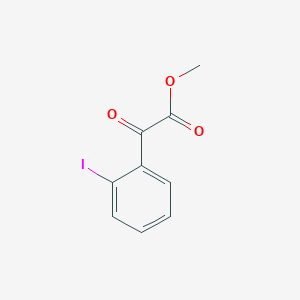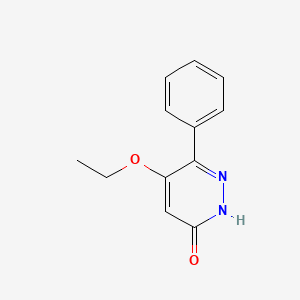
5-Ethoxy-6-phenylpyridazin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-6-phenylpyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-6-phenylpyridazin-3-ol typically involves the reaction of mucochloric acid with benzene under mild conditions . The process begins with the formation of an intermediate, which is then subjected to further reactions to introduce the ethoxy and phenyl groups at the 5 and 6 positions, respectively. The reaction conditions often involve the use of solvents like acetone or acetonitrile and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
5-Ethoxy-6-phenylpyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones and reduced pyridazine derivatives, which have their own unique properties and applications .
科学的研究の応用
5-Ethoxy-6-phenylpyridazin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits biological activities, making it useful in the development of bioactive agents.
Medicine: It has potential therapeutic applications, including antifungal and anticancer properties.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Ethoxy-6-phenylpyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fungal growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
5-Chloro-6-phenylpyridazin-3-ol: Known for its antifungal activity.
6-Phenylpyridazin-3-ol: Exhibits similar biological activities but lacks the ethoxy group.
5-Ethoxy-6-methylpyridazin-3-ol: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
5-Ethoxy-6-phenylpyridazin-3-ol stands out due to its unique combination of ethoxy and phenyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
4-ethoxy-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-10-8-11(15)13-14-12(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,15) |
InChIキー |
IBVFWQXJIALIRT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=O)NN=C1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


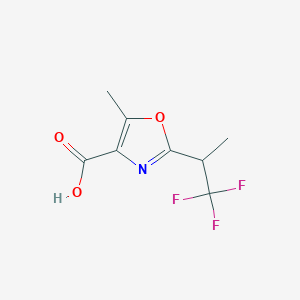
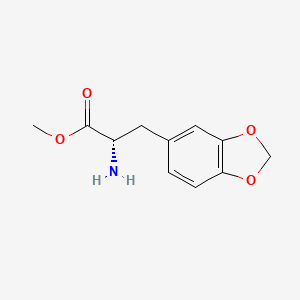
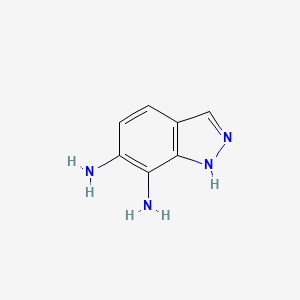
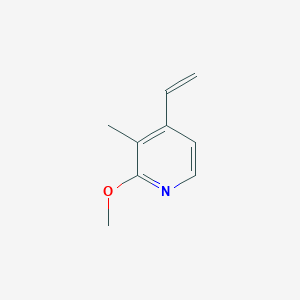

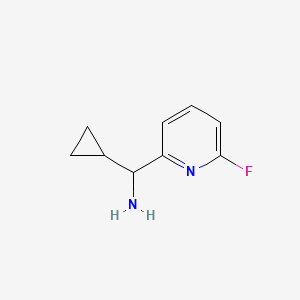
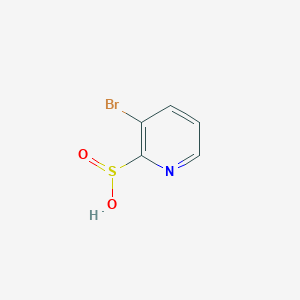
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)
![2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13115627.png)

